![molecular formula C17H21N B12557967 2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine CAS No. 159804-89-4](/img/structure/B12557967.png)
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine is a chemical compound that features a unique structure combining a cyclopentadiene ring, a cyclohexyl group, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the safety and efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles like nitric acid for nitration. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alkanes. Substitution reactions on the pyridine ring can introduce various functional groups, such as nitro or halogen groups .
Scientific Research Applications
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound may have potential as a ligand in biochemical studies, particularly in the study of enzyme interactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopentadiene and pyridine rings can participate in π-π interactions and hydrogen bonding, which can influence the compound’s binding affinity and specificity. The pathways involved may include signal transduction and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Cyclopenta-1,3-diene: A simpler compound with a similar cyclopentadiene ring structure.
Cyclohexylmethyl chloride: A precursor in the synthesis of the target compound.
Pyridine: A basic heterocyclic compound that forms the core of the target molecule.
Uniqueness
2-{[1-(Cyclopenta-1,3-dien-1-yl)cyclohexyl]methyl}pyridine is unique due to its combination of three distinct structural motifs: the cyclopentadiene ring, the cyclohexyl group, and the pyridine ring. This unique structure imparts specific chemical and physical properties that are not found in simpler compounds, making it valuable for various research applications .
Properties
CAS No. |
159804-89-4 |
|---|---|
Molecular Formula |
C17H21N |
Molecular Weight |
239.35 g/mol |
IUPAC Name |
2-[(1-cyclopenta-1,3-dien-1-ylcyclohexyl)methyl]pyridine |
InChI |
InChI=1S/C17H21N/c1-5-11-17(12-6-1,15-8-2-3-9-15)14-16-10-4-7-13-18-16/h2-4,7-8,10,13H,1,5-6,9,11-12,14H2 |
InChI Key |
PGXSMAGMAYJUCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2=CC=CC=N2)C3=CC=CC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


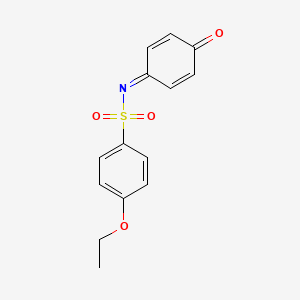
![N-[10-(4-{(E)-[4-(Octyloxy)phenyl]diazenyl}phenoxy)decyl]methanetriamine](/img/structure/B12557889.png)
![[Undecane-1,11-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12557896.png)
![(NZ)-N-[2-(hydroxyamino)-2-methyl-1-pyridin-2-ylpropylidene]hydroxylamine](/img/structure/B12557897.png)
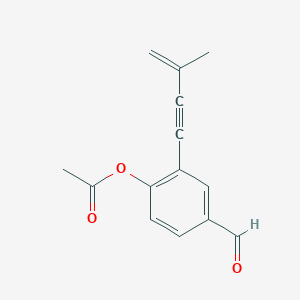


![6,6'-Bis[4-(pyridin-2-yl)-1,3-thiazol-2-yl]-2,2'-bipyridine](/img/structure/B12557934.png)
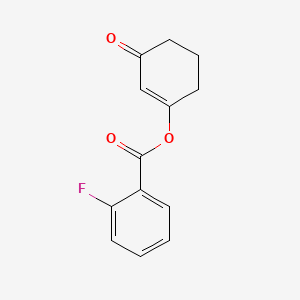
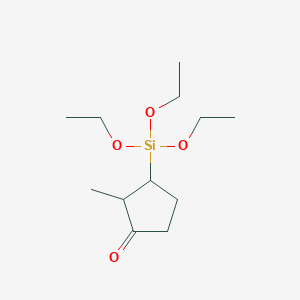
![9-[(Benzylsulfanyl)methyl]-2,5,8,11,14,17-hexaoxaoctadecane](/img/structure/B12557952.png)
![2-(Benzenesulfonyl)-5-{(E)-[(4-methylphenyl)methylidene]amino}benzoic acid](/img/structure/B12557959.png)
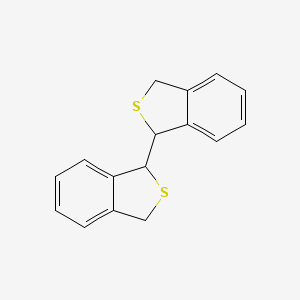
![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
